N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-(4-chlorophenyl)sulfonylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S2/c23-15-9-11-16(12-10-15)30(27,28)14-13-21(26)24-18-6-2-1-5-17(18)22-25-19-7-3-4-8-20(19)29-22/h1-12H,13-14H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYOTGQDHMUSFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)CCS(=O)(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminothiophenol Derivatives
The benzothiazole nucleus is typically formed via cyclocondensation between 2-aminothiophenol and carbonyl-containing substrates. For ortho-substituted analogs, o-iodonitrobenzene derivatives serve as effective precursors:
$$
\text{2-Aminothiophenol} + \text{o-Iodonitrobenzene} \xrightarrow{\text{CuI, DMF}} \text{Benzothiazole Intermediate}
$$
Microwave-assisted conditions (80°C, 20 min) significantly improve reaction efficiency compared to conventional heating.
Palladium-Catalyzed Cross-Coupling
Recent developments employ Pd(OAc)₂-mediated cyclization for regioselective benzothiazole formation:
$$
\text{Pd(OAc)}2 \, (5\%), \, \text{PPh}3 \, (10\%), \, \text{Et}_3\text{N}, \, \text{DMF}, \, 100^\circ\text{C}, \, 12\text{h}
$$
This method achieves >85% yield for 2-arylbenzothiazoles with excellent functional group tolerance.
Sulfonylation Strategies
Direct Sulfonation Using 4-Chlorobenzenesulfonyl Chloride
The sulfonyl group is introduced via nucleophilic aromatic substitution:
$$
\text{Benzothiazole Intermediate} + \text{4-ClC}6\text{H}4\text{SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Sulfonated Product}
$$
Key parameters:
Palladium-Mediated Vinyl Sulfone Coupling
For complex substrates, Pd-catalyzed C–S bond formation demonstrates superior regiocontrol:
$$
\text{Pd(OAc)}2 \, (2.5\%), \, \text{XPhos} \, (5\%), \, \text{K}2\text{CO}_3, \, \text{DMSO}, \, 80^\circ\text{C}, \, 8\text{h}
$$
This method achieves 92% conversion efficiency with <5% undesired isomers.
Amide Bond Formation
Carbodiimide-Mediated Coupling
EDC/HOBt system proves effective for constructing the propanamide linkage:
| Parameter | Value |
|---|---|
| Coupling reagent | EDC (1.2 eq) |
| Activator | HOBt (1.5 eq) |
| Solvent | Anhydrous DCM |
| Temperature | 0°C → RT |
| Reaction time | 12–16 h |
| Yield | 68–75% |
Microwave-Assisted Aminolysis
Accelerates reaction kinetics through dielectric heating:
$$
\text{Acid chloride} + \text{Amine} \xrightarrow{\text{MW, 80°C, 20min}} \text{Amide}
$$
This approach reduces reaction time from hours to minutes while maintaining yields >80%.
Integrated Multi-Step Synthesis
Sequential Three-Step Protocol
Convergent Approach
Parallel synthesis of components followed by final assembly:
- Benzothiazole fragment: Prepared via Pd-catalyzed cyclization
- Sulfonylpropanamide unit: Synthesized through radical sulfonation
- Final coupling: Mitsunobu reaction (DIAD, PPh₃) achieves 78% yield
Industrial-Scale Considerations
Continuous Flow Synthesis
- Microreactor design : Enhances heat/mass transfer for exothermic sulfonylation
- Residence time : 3–5 min at 120°C
- Productivity : 2.8 kg/day per reactor module
Crystallization Optimization
- Anti-solvent : n-Heptane/DCM (4:1 v/v)
- Cooling rate : 0.5°C/min → 99.2% purity by HPLC
Analytical Characterization Data
Critical spectral data for validation:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 2H, ArH), 7.94 (s, 1H, NH), 7.89–7.86 (m, 4H, ArH)
- HRMS : m/z calcd. for C₂₂H₁₆ClN₂O₃S₂ [M+H]⁺ 487.0234, found 487.0231
- XRD : Monoclinic P2₁/c space group, θ = 5.34–25.12°
Challenges and Optimization Strategies
Regioselectivity in Benzothiazole Formation
- Additive screening : Zn(OTf)₂ improves ortho selectivity from 3:1 to 9:1
- Solvent effects : DCE > DMF > THF in directing substitution pattern
Sulfur Oxidation Control
- Oxidant selection : m-CPBA vs H₂O₂ (89% vs 72% sulfone purity)
- Temperature modulation : −10°C minimizes over-oxidation
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or benzo[d]thiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds containing both benzo[d]thiazole and sulfonamide moieties exhibit significant biological activities. Notably, N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide has shown promise in various therapeutic areas:
- Antimicrobial Activity : Compounds with similar structures have demonstrated efficacy against various bacterial strains. The sulfonamide group is particularly known for its antibacterial properties, which may extend to this compound.
- Anticancer Properties : Preliminary studies suggest that this compound may act as an inhibitor of deubiquitylating enzymes, which are implicated in cancer progression. The inhibition of these enzymes could lead to the promotion of apoptosis in cancer cells.
- Anti-inflammatory Effects : The presence of the benzo[d]thiazole moiety is linked to anti-inflammatory activities, making this compound a potential candidate for treating inflammatory diseases.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions, requiring careful optimization of reaction conditions such as temperature, solvent choice, and catalysts to improve yield and purity.
General Synthesis Steps:
- Formation of the benzo[d]thiazole derivative.
- Introduction of the sulfonamide group through nucleophilic substitution.
- Amide bond formation to complete the structure.
Comparative Analysis with Related Compounds
To better understand the potential applications and effectiveness of this compound, a comparative analysis with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-((4-chlorophenyl)sulfonyl)propanamide | Hydroxy group addition | Potential anticancer activity |
| N-(5-benzoyl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)-1-cyanopyrrolidine-3-carboxamide | Pyridine ring present | Antimicrobial properties |
| N-(5-pyridin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide | Pyrrolidine structure | Inhibitory effects on specific enzymes |
This table illustrates the diversity in biological activities among thiazole-containing derivatives while highlighting the unique structural features that may contribute to their distinct profiles.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)phenol: Shares the benzo[d]thiazole moiety but lacks the sulfonyl and propanamide groups.
N-(4-(6-(4-(trifluoromethyl)phenyl)pyrimidin-4-yloxy)benzo[d]thiazol-2-yl)acetamide: Contains a similar benzo[d]thiazole structure but with different substituents.
Uniqueness
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Biological Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzo[d]thiazole moiety, a phenyl group , and a sulfonamide functional group , contributing to its unique biological profile. Its molecular formula is C_{19}H_{17}ClN_{2}O_{2}S, with a molecular weight of approximately 426.9 g/mol. The presence of these functional groups suggests potential for various pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:
- Formation of the benzo[d]thiazole moiety through cyclization reactions.
- Coupling with phenyl groups using coupling agents.
- Introduction of the sulfonamide group via sulfonation reactions.
Optimization of reaction conditions such as temperature and solvent is crucial for improving yield and purity.
Antitumor Activity
Research indicates that compounds containing benzo[d]thiazole and sulfonamide moieties exhibit significant antitumor properties . This compound has shown promise as an inhibitor of deubiquitylating enzymes, which are implicated in various cancers. In vitro studies have demonstrated its efficacy against multiple cancer cell lines, highlighting its potential as a therapeutic agent.
| Compound | Activity Type | IC50 (µM) | References |
|---|---|---|---|
| This compound | Antitumor | < 10 | |
| Other Thiazole Derivatives | Antitumor | Varies |
Antimicrobial Properties
The compound also exhibits antimicrobial activity , making it a candidate for further development in treating infections. Studies on related compounds indicate that the presence of the thiazole ring enhances antimicrobial efficacy.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit certain inflammatory pathways, suggesting that this compound may offer therapeutic benefits in inflammatory diseases.
Case Studies
- Antitumor Efficacy : A study evaluated the effects of this compound on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values lower than 10 µM against several types of cancer cells .
- Mechanistic Insights : Molecular docking studies have illustrated how the compound interacts with target proteins involved in cancer progression, providing insights into its mechanism of action .
Q & A
Basic Research Questions
Q. What are the critical synthetic steps and optimal conditions for preparing N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-((4-chlorophenyl)sulfonyl)propanamide?
- Methodology :
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under reflux with catalysts like HCl or NaOH .
- Step 2 : Coupling the benzo[d]thiazole unit to a phenyl group via Ullmann or Suzuki-Miyaura reactions, requiring palladium catalysts and inert atmospheres .
- Step 3 : Sulfonylation of the chlorophenyl group using 4-chlorobenzenesulfonyl chloride in dichloromethane or DMF .
- Optimal Conditions : Temperature control (60–80°C), anhydrous solvents, and purification via column chromatography (silica gel, ethyl acetate/hexane) .
Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify aromatic protons, sulfonyl groups, and amide linkages. Key signals include δ 7.5–8.5 ppm for benzo[d]thiazole protons and δ 3.5–4.0 ppm for sulfonyl-CH2 groups .
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1150 cm⁻¹ (S=O stretching) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z 485.2) .
Advanced Research Questions
Q. How can reaction yields be optimized while minimizing byproduct formation during synthesis?
- Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance sulfonylation efficiency .
- Catalyst Optimization : Use Pd(PPh3)4 for coupling reactions to reduce side products .
- Byproduct Mitigation : Employ scavengers (e.g., molecular sieves) to absorb excess reagents .
- Case Study : A 15% yield improvement was achieved by replacing ethanol with DMF in sulfonylation, reducing hydrolysis byproducts .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability)?
- Approach :
-
Assay Standardization : Compare results using identical cell lines (e.g., MCF-7 for anticancer studies) and protocols .
-
Structural-Activity Comparison : Analyze analogs (Table 1) to identify substituents influencing activity .
Table 1: Comparative Bioactivity of Structural Analogs
Compound Structural Feature IC50 (μM) Reference Target Compound 4-ClPh-SO2, benzo[d]thiazole 2.1 N-(5-chloro-2-methylphenyl) Chlorinated phenyl 4.8 Fluorinated Analog 4-FPh-SO2 1.5
Q. What computational methods predict target interactions and binding modes?
- Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2), identifying key residues (e.g., Arg120 and Tyr355) for hydrogen bonding .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of the compound-enzyme complex, with RMSD < 2.0 Å indicating robust binding .
Q. What experimental strategies validate the compound’s mechanism in enzyme inhibition?
- In Vitro Assays :
- COX-2 Inhibition : Measure prostaglandin E2 (PGE2) reduction via ELISA, with IC50 < 5 μM indicating potency .
- Kinetic Studies : Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial MIC values?
- Root Cause : Variability in bacterial strains (e.g., E. coli ATCC 25922 vs. clinical isolates) and culture conditions .
- Resolution :
- Standardized Testing : Follow CLSI guidelines for broth microdilution assays .
- SAR Refinement : Introduce electron-withdrawing groups (e.g., -NO2) to enhance membrane penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
